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Compound of Interest

Compound Name: Desmethyl-WEHI-345 analog

Cat. No.: B15607435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a desmethyl analog of WEHI-345, a known

inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The focus of this guide is to detail its

cross-reactivity profile against other members of the RIP kinase family, providing valuable

insights for researchers utilizing this compound in their studies. Due to the limited public

availability of specific cross-reactivity data for the desmethyl analog, this guide will leverage the

comprehensive data available for its parent compound, WEHI-345, as a close surrogate.

WEHI-345 is a potent and selective inhibitor of RIPK2, a key signaling partner for NOD1 and

NOD2 receptors.[1]

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of WEHI-345 has been quantified against a panel of RIP kinases. The

data, summarized in the table below, highlights the compound's high selectivity for RIPK2.
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Kinase Target IC50 (nM)
Dissociation
Constant (Kd) (nM)

Notes

RIPK2 130[2][3] 46
Potent inhibition of the

primary target.

RIPK1 >10,000 >10,000

Negligible activity,

indicating high

selectivity.

RIPK3

Not explicitly

quantified in the

provided results, but

broader screens

suggest low activity.

-

RIPK4 >10,000 >10,000 Negligible activity.

RIPK5 >10,000 >10,000 Negligible activity.

In a broader kinase screen of 92 different kinases, WEHI-345 only demonstrated significant

inhibition (>90% at 1 µM) against KIT, RET, PDGFRβ, and SRC, further underscoring its

selectivity.

Experimental Protocols
The determination of kinase inhibition and selectivity is crucial for the validation of small

molecule inhibitors. Below is a detailed, representative protocol for a biochemical kinase

inhibition assay, based on commonly used methods such as the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (Representative
Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., Desmethyl-WEHI-345 analog) against a panel of RIP kinases.

Materials:

Recombinant human RIPK1, RIPK2, RIPK3, RIPK4, and RIPK5 enzymes.
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Kinase-specific peptide substrates.

Adenosine triphosphate (ATP).

Test compound (Desmethyl-WEHI-345 analog) at various concentrations.

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

384-well white assay plates.

Plate reader capable of luminescence detection.

Procedure:

Compound Preparation: Prepare a serial dilution of the Desmethyl-WEHI-345 analog in

DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

Kinase Reaction Setup:

Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

Add 5 µL of a mixture containing the respective RIP kinase and its corresponding peptide

substrate in the kinase assay buffer.

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is

10 µL.

Incubation: Incubate the plate at room temperature for 1 hour.

ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate the plate for 40 minutes at room temperature.
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Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and induce a luminescent signal.

Incubate the plate for another 30 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

The luminescent signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

Calculate the percentage of inhibition for each compound concentration relative to a

DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

Determine the IC50 value by fitting the percent inhibition data to a dose-response curve

using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the

following diagrams have been generated using the DOT language.
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Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of Desmethyl-WEHI-345
analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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